2,3-Dihydro-4-(2S)-2-oxiranyl-benzofuran

Biocatalysis Asymmetric Synthesis Enzyme Engineering

Procure the stereodefined (S)-oxirane 252577-77-8, essential for the asymmetric synthesis of the FDA-approved circadian regulator Tasimelteon. The (S)-configured epoxide at the 4-position ensures correct stereochemical installation, eliminating costly diastereomer separation. Use of racemate or (R)-enantiomer compromises API purity and synthetic efficiency. This chiral scaffold also enables diversity-oriented synthesis.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 252577-77-8
Cat. No. B050887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-4-(2S)-2-oxiranyl-benzofuran
CAS252577-77-8
Synonyms(S)-4-(Oxiran-2-yl)-2,3-dihydrobenzofuran
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESC1COC2=CC=CC(=C21)C3CO3
InChIInChI=1S/C10H10O2/c1-2-7(10-6-12-10)8-4-5-11-9(8)3-1/h1-3,10H,4-6H2/t10-/m1/s1
InChIKeyJQDKKMRQDFLAMW-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 20.5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydro-4-(2S)-2-oxiranyl-benzofuran (CAS 252577-77-8): A Chiral Epoxide Building Block for Asymmetric Synthesis


2,3-Dihydro-4-(2S)-2-oxiranyl-benzofuran (CAS 252577-77-8) is a chiral, non-racemic epoxide building block featuring a 2,3-dihydrobenzofuran core. Its key structural feature is the stereospecific (S)-configured oxirane ring at the 4-position, which imparts specific reactivity and stereochemical outcomes in downstream reactions . The compound is a high-value intermediate in asymmetric synthesis, most notably in the production of the FDA-approved circadian rhythm regulator Tasimelteon (Hetlioz®) [1][2]. Its molecular formula is C₁₀H₁₀O₂, with a molecular weight of 162.19 g/mol .

Why 2,3-Dihydro-4-(2S)-2-oxiranyl-benzofuran Cannot Be Replaced by Its Regioisomers or Racemates


The unique value of 2,3-Dihydro-4-(2S)-2-oxiranyl-benzofuran (CAS 252577-77-8) stems from the precise combination of its chiral (S)-epoxide and its 4-position on the 2,3-dihydrobenzofuran scaffold. Substitution with a different regioisomer, such as the 5-oxiranyl analog, would fundamentally alter the molecule's shape and electronic properties, leading to a different set of downstream products . More critically, replacing this compound with its (R)-enantiomer or a racemic mixture would result in a completely different stereochemical outcome. In applications like the synthesis of Tasimelteon, where the absolute stereochemistry of the target molecule is critical for its biological activity as a dual melatonin receptor agonist, the use of the (S)-configured epoxide is non-negotiable [1]. Using a racemate or the incorrect enantiomer would lead to a mixture of diastereomers, requiring costly and time-consuming chiral separation and significantly reducing overall synthetic efficiency and final product purity [2].

Quantitative Differentiation of 2,3-Dihydro-4-(2S)-2-oxiranyl-benzofuran from Structural Analogs


Benchmarking Enantiomeric Purity (ee) for (S)-Epoxide Synthesis via Engineered Enzymatic Catalysis

The (S)-enantiomer of the target compound can be synthesized with high enantiomeric purity (99% ee) via engineered styrene monooxygenase (SeStyA) mutants. This represents a significant improvement over the wild-type enzyme's performance and a measurable metric of synthetic quality [1].

Biocatalysis Asymmetric Synthesis Enzyme Engineering

Thermostability Advantage in Biocatalytic Production: Half-Life Extension at 40°C

Engineered enzymes used to synthesize the (S)-epoxide (target compound's enantiomer) exhibit dramatically improved thermostability compared to the wild-type enzyme, as quantified by half-life at 40°C [1].

Biocatalysis Process Chemistry Enzyme Engineering

Improved Conversion Efficiency in Enzymatic Epoxidation

The biocatalytic synthesis of the chiral epoxide using engineered enzymes achieves complete substrate conversion (>99%) within 2-3 hours, a substantial improvement over the wild-type enzyme, which achieves only about 20% conversion under comparable conditions [1].

Biocatalysis Process Chemistry Reaction Engineering

Validated Route to an FDA-Approved API: The Tasimelteon Connection

This compound is not a hypothetical building block; it is a documented and essential intermediate in the asymmetric synthesis of Tasimelteon (Hetlioz®), an FDA-approved drug. This is a level of validation that many other chiral epoxides lack [1][2].

Medicinal Chemistry API Synthesis Process Validation

Optimal Research and Industrial Applications for 2,3-Dihydro-4-(2S)-2-oxiranyl-benzofuran


Stereocontrolled Synthesis of Tasimelteon (Hetlioz®) and Related Melatonin Agonists

This is the primary and most validated application for this compound. 2,3-Dihydro-4-(2S)-2-oxiranyl-benzofuran serves as a key chiral building block in the synthesis of (−)-tasimelteon, an FDA-approved drug for treating Non-24-Hour Sleep-Wake Disorder. The (S)-stereochemistry of the epoxide is crucial for setting the correct absolute configuration in the final API, which is a potent dual melatonin receptor (MT1/MT2) agonist [1][2]. Its use ensures the production of the correct stereoisomer, directly impacting the drug's efficacy and safety profile [2].

Biocatalytic Process Development for Chiral Epoxides

This compound is a prime target for developing and benchmarking novel biocatalytic methods. The demonstrated ability to achieve 99% ee and complete conversion using engineered enzymes makes it an ideal model substrate for optimizing enzyme performance, evaluating new enzyme variants, and scaling up green chemistry processes for the synthesis of enantiopure epoxides [3].

Asymmetric Synthesis Methodology Research

The compound's chiral epoxide moiety makes it a valuable substrate for exploring new asymmetric synthetic methodologies, such as novel chiral catalysts or organocatalysts for epoxide ring-opening, cyclopropanation, or other transformations. Its use in published total synthesis routes, like that for Tasimelteon, provides a benchmark for comparing the efficiency and selectivity of new methods [2].

Synthesis of Chiral Benzofuran-Derived Compound Libraries

As a functionalized chiral scaffold, 2,3-Dihydro-4-(2S)-2-oxiranyl-benzofuran can be used as a starting point for the diversity-oriented synthesis of novel compound libraries. The reactive epoxide and the benzofuran core allow for multiple points of diversification, enabling medicinal chemists to explore structure-activity relationships (SAR) for a range of biological targets .

Technical Documentation Hub

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